molecular formula C15H14OS B1459688 2-(4-Dibenzothiophenyl)-2-propanol CAS No. 147791-88-6

2-(4-Dibenzothiophenyl)-2-propanol

Cat. No.: B1459688
CAS No.: 147791-88-6
M. Wt: 242.3 g/mol
InChI Key: NWWKGGIZAYIYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Dibenzothiophenyl)-2-propanol” is a chemical compound used as an intermediate for pharmaceutical research and development . It’s not intended for human or veterinary use.


Molecular Structure Analysis

The molecular formula of “this compound” is C15H14OS. Its molecular weight is 242.3 g/mol.

Scientific Research Applications

Photochemical Production of Biphenyls

The photochemical process facilitates the conversion of S-oxidized dibenzothiophenes (DBT sulfones) into corresponding biphenyls, leveraging 2-propanol as a solvent. This method demonstrates an effective approach for the quantitative recovery of biphenyls from desulfurization products of light oils, highlighting its potential in refining processes and chemical synthesis (Shiraishi et al., 2003).

Solubility and Thermodynamic Modeling

Research on the solubility of dibenzothiophene (DBT) in various solvents, including 2-propanol, reveals important thermodynamic properties and solubility trends. The findings are crucial for designing efficient extraction and purification processes, essential for chemical manufacturing and environmental engineering (Tao et al., 2019).

Catalytic Oxidative Desulfurization

Studies on oxidative desulfurization highlight the potential of using 2-propanol as a solvent or reactant in catalytic processes. These processes are aimed at removing sulfur compounds like dibenzothiophene from fuels, contributing to cleaner energy production and reducing environmental pollution (Zhang et al., 2012).

Photocatalytic Desulfurization

Asymmetrical zinc(II) phthalocyanines conjugated to silver-magnetic nanoparticles have been explored for the photocatalytic desulfurization of dibenzothiophene. This innovative approach underscores the application of 2-(4-Dibenzothiophenyl)-2-propanol in environmental remediation, particularly in the purification of fossil fuels (Mgidlana & Nyokong, 2021).

Future Directions

The future directions of “2-(4-Dibenzothiophenyl)-2-propanol” are not clear from the available information. It is used for research purposes , but further details are not available.

Properties

IUPAC Name

2-dibenzothiophen-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14OS/c1-15(2,16)12-8-5-7-11-10-6-3-4-9-13(10)17-14(11)12/h3-9,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWKGGIZAYIYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC2=C1SC3=CC=CC=C23)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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